2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-carboxamide derivative with a fused benzothiazole substituent. Its structure features a bicyclic tetrahydrobenzothiophene core substituted at position 2 with a 6-fluoro-benzothiazol-2-ylamino group and at position 6 with a methyl group. The compound’s molecular formula, C₁₅H₁₅FN₄OS₂, and molecular weight (362.43 g/mol) suggest moderate polarity, with the fluorine atom likely contributing to metabolic stability and bioavailability.
Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS2/c1-8-2-4-10-12(6-8)23-16(14(10)15(19)22)21-17-20-11-5-3-9(18)7-13(11)24-17/h3,5,7-8H,2,4,6H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKHCEPUGXTTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 292.4 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C13H12FN2OS |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | FGRUAVSBMWJHEV-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .
In the context of our compound, preliminary assessments suggest that it may share similar antimicrobial properties due to its structural characteristics. The presence of the fluorine atom and the benzothiophene ring could enhance its interaction with bacterial targets.
Anti-inflammatory Effects
Inflammatory diseases represent another area where benzothiazole derivatives have shown efficacy. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Although direct studies on our compound are not available, its structural framework suggests a potential for similar anti-inflammatory activity.
Case Studies
- Antibacterial Assessment : A series of experiments conducted on various substituted benzothiazoles demonstrated that modifications at specific positions significantly influenced antibacterial efficacy. Compounds with enhanced hydrophobicity showed improved interactions with bacterial membranes .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays using human cell lines indicated that certain benzothiazole derivatives did not exhibit significant toxicity at concentrations up to 128 µg/mL. This suggests a favorable therapeutic index for these compounds .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Methyl vs. tert-Butyl : The methyl group in the target compound balances lipophilicity and steric effects, whereas the tert-butyl analog’s bulkiness may limit membrane permeability .
Hydrogen-Bonding and Crystallinity
Graph-set analysis of related benzothiophene derivatives reveals that carboxamide groups often form N–H···O and N–H···S hydrogen bonds, creating stable supramolecular architectures . For example:
- In 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the NH₂ group participates in a D¹¹(2) motif (a two-membered hydrogen-bonded chain), enhancing thermal stability .
Q & A
Q. How can synthetic byproducts be identified and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
